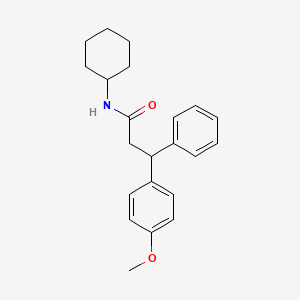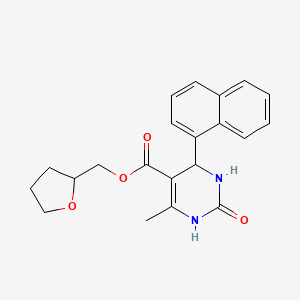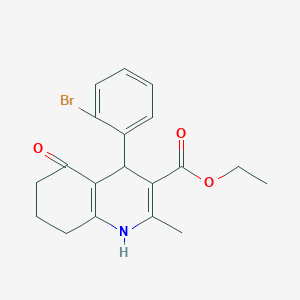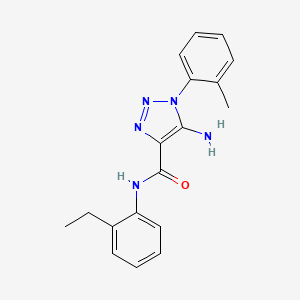![molecular formula C12H11N5S2 B5139225 4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MTT, and it is a yellow-colored powder that is soluble in water.
科学的研究の応用
MTT has been widely used in scientific research due to its ability to act as a colorimetric indicator for cell viability and proliferation assays. It is commonly used in the MTT assay, which is a widely-used method for measuring the viability of cells in vitro. This assay is based on the ability of viable cells to reduce MTT to formazan, which is a purple-colored product that can be quantified spectrophotometrically.
作用機序
MTT is reduced by mitochondrial dehydrogenases in viable cells to formazan. This reaction occurs only in viable cells, and the amount of formazan produced is proportional to the number of viable cells present in the sample. The reduction of MTT to formazan involves the transfer of electrons from NADH or NADPH to the tetrazolium ring of MTT, resulting in the formation of a colored product.
Biochemical and Physiological Effects:
MTT has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is widely used in cell-based assays.
実験室実験の利点と制限
The main advantage of using MTT in cell viability assays is its high sensitivity and specificity. It is a reliable indicator of cell viability and proliferation and can be used in a wide range of cell types and experimental conditions. However, the MTT assay has some limitations, including the fact that it cannot distinguish between viable and non-viable cells, and it is not suitable for use in certain cell types, such as those that do not have mitochondrial dehydrogenases.
将来の方向性
MTT has potential applications in various fields, including drug discovery, toxicology, and cancer research. Future research could focus on developing new MTT-based assays for specific cell types or experimental conditions, as well as exploring the potential use of MTT in vivo. Additionally, researchers could investigate the mechanism of MTT reduction in cells and explore the potential use of MTT as a tool for studying mitochondrial function and metabolism.
Conclusion:
MTT is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a colorimetric indicator in cell viability assays, and it has high sensitivity and specificity. While MTT has no known biochemical or physiological effects on cells or organisms, it has potential applications in drug discovery, toxicology, and cancer research. Further research is needed to explore the full potential of MTT in these fields.
合成法
MTT can be synthesized by the reaction of 2-methyl-1,3-benzothiazol-6-amine with 4-methyl-5-nitrothiazol-2-amine in the presence of sodium dithionite. The resulting compound is then diazotized with sodium nitrite and hydrochloric acid to form MTT.
特性
IUPAC Name |
4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2/c1-6-11(19-12(13)14-6)17-16-8-3-4-9-10(5-8)18-7(2)15-9/h3-5H,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGQLYSWAXEBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=CC3=C(C=C2)N=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139155.png)

![N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5139163.png)

![6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139183.png)
![ethyl 3-[5-methoxy-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5139189.png)
![4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5139207.png)

![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B5139215.png)

![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)
